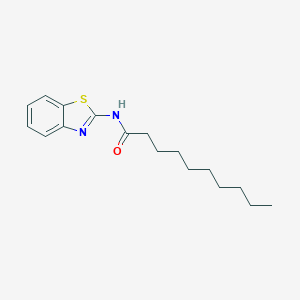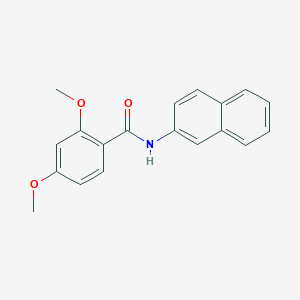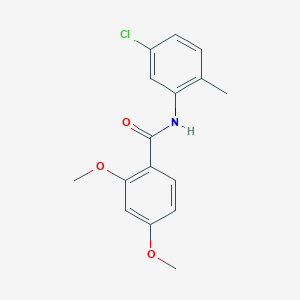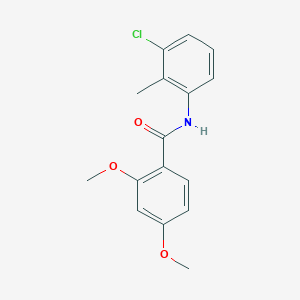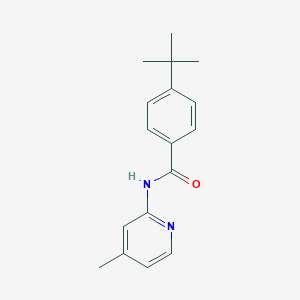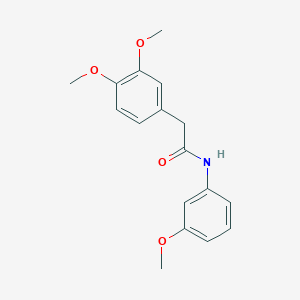
N-(3-chlorophenyl)-2-ethylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-ethylhexanamide, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s and is known for its cognitive-enhancing effects. Phenylpiracetam is a popular choice among students, athletes, and professionals who are looking to improve their mental performance.
Wirkmechanismus
The exact mechanism of action of N-(3-chlorophenyl)-2-ethylhexanamidetam is not fully understood. However, it is believed to work by enhancing the activity of neurotransmitters in the brain, particularly acetylcholine and glutamate. It also increases the density of dopamine receptors in the brain, which can improve mood and motivation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-ethylhexanamidetam has been shown to have several biochemical and physiological effects. It can increase blood flow to the brain, improve oxygen and glucose uptake, and enhance mitochondrial function. It also has antioxidant properties and can protect the brain from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-2-ethylhexanamidetam has several advantages for lab experiments. It is a potent cognitive enhancer and can improve memory, attention, and learning. It is also relatively safe and has low toxicity. However, N-(3-chlorophenyl)-2-ethylhexanamidetam is a controlled substance in some countries and requires a prescription for use. It can also be expensive and difficult to obtain.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-2-ethylhexanamidetam. One area of interest is its potential use in the treatment of cognitive impairment in aging and neurodegenerative diseases. Another area of interest is its potential use in enhancing athletic performance. Additionally, more research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-ethylhexanamidetam and its long-term effects on the brain.
Synthesemethoden
N-(3-chlorophenyl)-2-ethylhexanamidetam is synthesized by reacting 2-oxo-pyrrolidine with 3-chlorophenylacetonitrile in the presence of ethylmagnesium bromide. The resulting compound is then reacted with 2-ethylhexanoyl chloride to produce N-(3-chlorophenyl)-2-ethylhexanamidetam. The synthesis method is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-ethylhexanamidetam has been studied extensively for its cognitive-enhancing effects. It has been shown to improve memory, attention, and learning in both animals and humans. N-(3-chlorophenyl)-2-ethylhexanamidetam has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and ADHD. It has been shown to have neuroprotective effects and can improve brain function in people with cognitive impairment.
Eigenschaften
Molekularformel |
C14H20ClNO |
|---|---|
Molekulargewicht |
253.77 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C14H20ClNO/c1-3-5-7-11(4-2)14(17)16-13-9-6-8-12(15)10-13/h6,8-11H,3-5,7H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
GWZDIENZNTZJOA-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC(=CC=C1)Cl |
Kanonische SMILES |
CCCCC(CC)C(=O)NC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



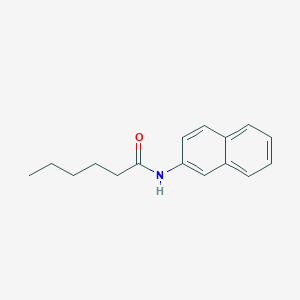
![Dimethyl 5-{[(2-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291833.png)
